molecular formula C18H24N8O2 B6041570 N~3~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6041570
M. Wt: 384.4 g/mol
InChI Key: FBEAZYIZEBQYBB-UHFFFAOYSA-N
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Description

N~3~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available pyrazole derivatives, which undergo various chemical transformations such as alkylation, acylation, and condensation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which N3-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE: A simpler derivative with similar structural features.

    1-(1-{[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE: Another related compound with comparable functional groups.

Uniqueness

N~3~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific arrangement of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-1-[1-[(1,5-dimethylpyrazol-3-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2/c1-6-14(18(28)20-16-10-12(3)25(5)23-16)26-8-7-13(21-26)17(27)19-15-9-11(2)24(4)22-15/h7-10,14H,6H2,1-5H3,(H,19,22,27)(H,20,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEAZYIZEBQYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN(C(=C1)C)C)N2C=CC(=N2)C(=O)NC3=NN(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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